Piperidin-4-yl(pyridin-4-yl)methanol oxalate
Description
Properties
Molecular Formula |
C13H18N2O5 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
oxalic acid;piperidin-4-yl(pyridin-4-yl)methanol |
InChI |
InChI=1S/C11H16N2O.C2H2O4/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10;3-1(4)2(5)6/h1-2,5-6,10-11,13-14H,3-4,7-8H2;(H,3,4)(H,5,6) |
InChI Key |
ZYUPVEYZJKVROR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2=CC=NC=C2)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-yl(pyridin-4-yl)methanol oxalate typically involves the reaction of piperidine and pyridine derivatives under controlled conditions. One common method involves the reaction of 4-piperidinemethanol with 4-pyridinemethanol in the presence of oxalic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl(pyridin-4-yl)methanol oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Piperidin-4-yl(pyridin-4-yl)methanol oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Piperidin-4-yl(pyridin-4-yl)methanol oxalate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The piperidine and pyridine rings play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Fluorine or chlorine substitutions on aromatic rings (e.g., in antimalarial analogues) enhance activity against resistant pathogens, likely due to increased lipophilicity and target binding .
- Salt Forms: Oxalate salts (e.g., Norfentanyl-D5 Oxalate) are preferred for analytical standards due to improved solubility in methanol, whereas hydrochlorides are common in active pharmaceutical ingredients .
Physicochemical Properties
The table below compares physicochemical parameters critical for drug-likeness and bioavailability:
| Compound Name | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Solubility (mg/mL) |
|---|---|---|---|---|
| Piperidin-4-yl(pyridin-4-yl)methanol oxalate | ~327.3* | 1.2–1.8 | 3 (OH + oxalate) | >10 (in methanol) |
| [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol | 358.4 | 3.5 | 1 | <1 (aqueous) |
| Norfentanyl-D5 Oxalate | 327.39 | 2.1 | 2 | 0.1 (in methanol) |
| [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol | 207.28 | 0.9 | 2 | Moderate |
*Estimated based on molecular formula (C₁₁H₁₄N₂O·C₂H₂O₄).
Key Observations:
Biological Activity
Piperidin-4-yl(pyridin-4-yl)methanol oxalate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological applications, and relevant case studies, along with data tables summarizing key findings.
Chemical Structure and Properties
Molecular Formula: C₁₃H₁₈N₂O₄
Molecular Weight: 282.29 g/mol
Structural Features:
- Contains a piperidine ring and a pyridine moiety , linked through a methanol group.
- The oxalate form enhances solubility and stability, making it suitable for various applications in medicinal chemistry.
This compound interacts with specific molecular targets, primarily through:
- Enzyme modulation: It can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The piperidine and pyridine rings facilitate binding to active sites on enzymes.
- Receptor activity: Notably, it exhibits activity at serotonin receptors, particularly the 5-HT1F receptor subtype, which is implicated in pain modulation and anxiety regulation.
Biological Activities
The compound has shown potential across various therapeutic areas:
- Neurological Disorders:
- Activation of the 5-HT1F receptor may provide therapeutic benefits for migraines and anxiety disorders.
- Antibacterial Activity:
- Enzyme Inhibition:
Study on Antibacterial Activity
A series of synthesized piperidine derivatives were evaluated for their antibacterial properties. The results indicated that compounds similar to this compound exhibited varying degrees of effectiveness against different bacterial strains:
| Compound | Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|---|
| Compound A | Salmonella typhi | Moderate | 15.0 |
| Compound B | Bacillus subtilis | Strong | 5.0 |
| Piperidin derivative | E. coli | Weak | 30.0 |
This study highlights the potential of piperidine derivatives in developing new antibacterial agents .
Study on Enzyme Inhibition
Research conducted on various piperidine compounds revealed significant inhibitory activity against urease:
| Compound Name | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Piperidin derivative 1 | 2.14 ± 0.003 | 21.25 ± 0.15 |
| Piperidin derivative 2 | 0.63 ± 0.001 | 21.25 ± 0.15 |
These findings suggest that certain derivatives of this compound could serve as effective urease inhibitors, potentially useful in treating conditions like kidney stones .
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds based on their structural characteristics and biological activities:
| Compound Name | Key Features | Unique Properties |
|---|---|---|
| Piperidine | Basic structure | Known for anesthetic properties |
| Pyrrolidinyl(pyridin-2-yl)methanol oxalate | Contains a pyrrolidine ring | Different pharmacological profile |
| Piperazinyl(pyridin-2-yl)methanol oxalate | Substituted with a piperazine ring | Known for anxiolytic effects |
The dual-ring system in this compound allows for distinct chemical interactions that may not be possible with simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
